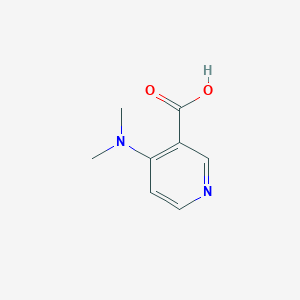

4-(Dimethylamino)nicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(dimethylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-3-4-9-5-6(7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDPQPBBDRJLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Dimethylamino Nicotinic Acid

Diverse Synthetic Approaches and Strategies

The synthesis of 4-(dimethylamino)nicotinic acid can be approached through various routes, primarily categorized into direct synthesis from precursors and more complex multi-step pathways.

Direct Synthesis Routes from Precursors

A plausible direct route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloronicotinic acid. In this approach, the chlorine atom at the 4-position of the pyridine (B92270) ring, which is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the ring nitrogen, is displaced by dimethylamine. This reaction is typically carried out in a suitable solvent and may require elevated temperatures to proceed at a reasonable rate.

Another potential direct precursor is 4-aminonicotinic acid, which could undergo methylation. However, this method can be less direct as it may lead to a mixture of mono- and dimethylated products, as well as quaternization of the pyridine nitrogen, thus requiring careful control of reaction conditions and purification of the desired product.

Mechanistic Investigations of Formation Reactions

The formation of this compound from a 4-halonicotinic acid precursor and dimethylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing carboxylic acid group.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence. nih.govmasterorganicchemistry.com In the first step, the nucleophile, in this case, dimethylamine, attacks the carbon atom bearing the leaving group (e.g., a halogen) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity in the pyridine ring.

Derivatization and Functionalization Reactions of this compound

The carboxylic acid group of this compound is a prime site for various derivatization reactions, most notably esterification and amidation, to produce a range of functionalized derivatives.

Esterification Reactions and Derivatives (e.g., methyl 4-(dimethylamino)nicotinate)

Esterification of this compound can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol to produce methyl 4-(dimethylamino)nicotinate) in the presence of a strong acid catalyst like sulfuric acid, is a common approach. unishivaji.ac.inresearchgate.net The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.net

Alternatively, esterification can be carried out under milder conditions using coupling agents. A widely used method involves the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). google.com This method is particularly effective for the esterification of hindered alcohols. mdpi.com

| Esterification Method | Reagents | General Conditions | Yield |

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Moderate to Good unishivaji.ac.inresearchgate.net |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Good to Excellent google.com |

Amidation Reactions and Related Derivatives

The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with an amine. Direct reaction of a carboxylic acid and an amine to form an amide is generally difficult due to the formation of a stable ammonium carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be activated.

A common method for amide bond formation involves the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orgnih.govchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide. The addition of 1-hydroxybenzotriazole (HOBt) is often employed in conjunction with EDC to suppress side reactions and improve yields, particularly when coupling with less reactive amines. nih.gov 4-(Dimethylamino)pyridine (DMAP) can also be used as a catalyst in these coupling reactions. nih.gov

Enzymatic methods have also been developed for the synthesis of nicotinamide (B372718) derivatives. For instance, Novozym® 435, a lipase from Candida antarctica, has been shown to effectively catalyze the amidation of methyl nicotinate with various amines in a continuous-flow microreactor, offering a green and efficient synthetic route. nih.gov

| Amidation Method | Reagents | General Conditions | Yield |

| EDC/HOBt Coupling | Amine, EDC, HOBt, Base (e.g., DIPEA) | Room Temperature | Good to Excellent nih.gov |

| DCC Coupling | Amine, DCC | Room Temperature | Good libretexts.org |

| Enzymatic Amidation (of ester) | Amine, Lipase (e.g., Novozym® 435) | 50 °C (in microreactor) | High (81.6–88.5%) nih.gov |

Other Functional Group Transformations

The chemical structure of this compound, featuring both a carboxylic acid and a tertiary amino group on a pyridine ring, allows for a variety of functional group transformations. These reactions are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The reactivity of each functional group can be selectively targeted to yield esters, amides, and other modified structures.

The carboxylic acid moiety of this compound can undergo standard transformations typical for carboxylic acids. nih.gov These include esterification and amidation, which are fundamental for creating a library of derivative compounds.

Esterification

The formation of esters from this compound can be achieved through several established methods. One common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a condensing agent, such as 1,3-dicyclohexylcarbodiimide (DCC), often with the addition of a base like 4-(dimethylamino)pyridine (DMAP) to catalyze the reaction. google.com This method is effective for a wide range of alcohols.

Another route to esters is the reaction of the acid with an alcohol derivative, for instance, a tosylate or an iodide, in an inert solvent like dimethylformamide (DMF), potentially with a base such as potassium carbonate. google.com Furthermore, acid-catalyzed esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst, is also a viable, though potentially harsher, method. google.com A milder, green alternative involves using a cation-exchange resin, such as Dowex H+, which can be used with or without sodium iodide to catalyze the esterification with various alcohols. nih.gov

Table 1: Representative Esterification Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Alcohol (R-OH) | DCC, DMAP, Methylene chloride, 0-50°C | 4-(Dimethylamino)nicotinate ester |

| This compound | Alcohol derivative (e.g., R-I) | Potassium carbonate, DMF, 0-180°C | 4-(Dimethylamino)nicotinate ester |

| This compound | Alcohol (R-OH) | Dowex H+/NaI, 25-65°C | 4-(Dimethylamino)nicotinate ester |

Amidation

The synthesis of amides from this compound is another key transformation. This is typically accomplished by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with a primary or secondary amine. The use of coupling agents like DCC is also a prevalent method for directly forming the amide bond between the carboxylic acid and an amine. khanacademy.org

Commercially, nicotinamide is produced from nicotinic acid by reaction with gaseous ammonia (B1221849) at high temperatures. atamanchemicals.com A similar direct amidation could be envisioned for this compound. For more complex amines, coupling agents are generally preferred. For instance, the formation of an acid chloride using reagents like oxalyl chloride, followed by the addition of the desired amine, is a common laboratory-scale procedure for creating nicotinamide derivatives. google.com

Table 2: Representative Amidation Reactions

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Amine (R-NH2) | DCC | 4-(Dimethylamino)nicotinamide |

| This compound | Thionyl chloride or Oxalyl chloride | Inert solvent | 4-(Dimethylamino)nicotinoyl chloride |

| 4-(Dimethylamino)nicotinoyl chloride | Amine (R-NH2) | Base, Inert solvent | 4-(Dimethylamino)nicotinamide |

Reactions of the Dimethylamino Group

The dimethylamino group at the 4-position of the pyridine ring is a strong electron-donating group, which influences the reactivity of the pyridine ring. While this group is generally stable, it can participate in certain reactions. For instance, the nitrogen atom is nucleophilic and can react with electrophiles. However, the presence of the carboxylic acid group might necessitate protective group strategies to achieve selective transformations at the amino group. The reactivity of the amino group in 4-aminopyridine with halogens and interhalogens has been studied, leading to the formation of charge-transfer adducts and more complex ionic products. acs.org It is plausible that the dimethylamino group in this compound could exhibit similar reactivity towards strong electrophiles, although this has not been specifically documented.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a profound insight into the molecular structure and bonding of a compound. For 4-(Dimethylamino)nicotinic acid, a detailed analysis of its vibrational modes can be achieved through computational methods, such as Density Functional Theory (DFT). By comparing these theoretical predictions with the well-documented spectra of related molecules like nicotinic acid and 4-N,N'-dimethylamino pyridine (B92270), a comprehensive understanding of its vibrational characteristics can be established.

Analysis of Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is characterized by a series of distinct bands corresponding to the stretching and bending motions of its functional groups. The presence of the pyridine ring, the carboxylic acid group, and the dimethylamino group gives rise to a unique spectral fingerprint.

Theoretical calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, can predict the wavenumbers and intensities of these vibrational modes with a high degree of accuracy. researchgate.netnih.gov The assignments for the principal vibrational modes of this compound, based on these computational models and in comparison with experimental data for nicotinic acid and 4-N,N'-dimethylamino pyridine, are presented below. nih.govjocpr.com

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3500 | Carboxylic acid hydroxyl group stretching |

| C-H stretch (aromatic) | 3100-3000 | Stretching of C-H bonds in the pyridine ring |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of C-H bonds in the methyl groups |

| C=O stretch | ~1720 | Carboxylic acid carbonyl group stretching |

| C=C, C=N ring stretch | 1600-1450 | Stretching vibrations of the pyridine ring |

| C-N stretch (amino) | ~1350 | Stretching of the C-N bond of the dimethylamino group |

| O-H bend | ~1400 | In-plane bending of the carboxylic acid hydroxyl group |

| C-O stretch | ~1250 | Carboxylic acid C-O single bond stretching |

| Ring breathing | ~1000 | Symmetric expansion and contraction of the pyridine ring |

| C-H bend (out-of-plane) | 900-700 | Out-of-plane bending of the pyridine ring C-H bonds |

Note: The predicted wavenumbers are based on DFT calculations and may vary slightly from experimental values.

The introduction of the electron-donating dimethylamino group at the 4-position of the nicotinic acid scaffold is expected to induce noticeable shifts in the vibrational frequencies of the pyridine ring compared to the parent nicotinic acid molecule. jocpr.com

Conformational Analysis via Vibrational Data

Computational studies on nicotinic acid have revealed the existence of different stable conformers, primarily differing in the orientation of the carboxylic acid group relative to the pyridine ring. jocpr.com These conformers, often referred to as cis and trans, exhibit subtle but distinct differences in their calculated vibrational spectra. While the frequencies of many vibrational modes remain similar between conformers, the intensities of the corresponding IR and Raman bands can vary significantly.

For this compound, a similar conformational landscape can be anticipated. Theoretical calculations of the potential energy surface can identify the most stable conformers. By comparing the calculated vibrational spectra of these different conformers with any available (though currently limited) experimental data, it would be possible to deduce the predominant conformation of the molecule in the solid state or in solution.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence)

Electronic spectroscopy provides valuable information about the electronic structure and transitions within a molecule. The UV-Vis absorption and fluorescence properties of this compound are of particular interest due to the interplay between the electron-donating dimethylamino group and the electron-withdrawing pyridyl and carboxyl functionalities.

Characterization of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions within the aromatic system. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.net

Based on studies of related compounds, such as 4-N,N'-dimethylamino pyridine and derivatives of 4-(dimethylamino)benzoic acid, the absorption maxima for this compound are anticipated in the UV region. nih.gov

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Description |

| π→π | ~280-320 | Transition involving the π-electron system of the substituted pyridine ring |

| n→π | ~340-380 | Transition involving non-bonding electrons on the nitrogen and oxygen atoms |

Note: These values are estimations based on computational models and data from analogous compounds.

The solvent environment can significantly influence the position of the absorption bands. In polar solvents, a solvatochromic shift (either a red or blue shift) may be observed, providing further insight into the nature of the electronic transitions.

Investigation of Photophysical Properties and Excited States

Upon absorption of UV radiation, this compound can transition to an electronically excited state. The subsequent de-excitation processes, including fluorescence, provide information about its photophysical properties. The presence of the dimethylamino group, a strong electron donor, connected to the π-system suggests the possibility of intramolecular charge transfer (ICT) character in the excited state.

Studies on similar donor-acceptor molecules have shown that the fluorescence emission can be sensitive to solvent polarity. jocpr.com In nonpolar solvents, a locally excited (LE) state emission may be observed, while in polar solvents, a red-shifted emission from a more polar ICT state could dominate. The investigation of these photophysical properties is crucial for understanding the behavior of the molecule in different environments and its potential applications in areas such as fluorescent probes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectra are key to confirming its molecular structure.

Due to the lack of direct experimental NMR data for this compound, theoretical calculations of chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach are invaluable. nih.gov These calculated shifts can be compared with the known experimental spectra of nicotinic acid and other related pyridine derivatives to predict the spectrum of the target molecule. hmdb.ca

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | ~8.8 | - |

| H5 | ~6.8 | - |

| H6 | ~8.2 | - |

| N(CH₃)₂ | ~3.1 | ~40 |

| C2 | - | ~152 |

| C3 | - | ~115 |

| C4 | - | ~158 |

| C5 | - | ~108 |

| C6 | - | ~148 |

| COOH | ~12-13 | ~168 |

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and are based on computational models. The exact values can be influenced by solvent and concentration.

The electron-donating effect of the dimethylamino group at the 4-position is expected to cause a significant upfield shift (to lower ppm values) for the protons and carbons at positions 3 and 5 of the pyridine ring compared to unsubstituted nicotinic acid. Conversely, the carbons directly attached to the nitrogen (C4) and the methyl groups will have characteristic shifts. The proton of the carboxylic acid is expected to be a broad singlet at a downfield position.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy is a powerful tool for identifying the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine ring and the dimethylamino substituent.

The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the electron-donating dimethylamino group at the C-4 position and the electron-withdrawing carboxylic acid group at the C-3 position. The proton at the C-2 position is anticipated to appear at the most downfield position due to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid. The proton at C-6 would also be downfield, influenced by the ring nitrogen. The proton at C-5 is expected to be the most upfield of the three aromatic protons.

The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and are expected to appear as a single, sharp singlet. The acidic proton of the carboxylic acid group would typically present as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| H-2 | Downfield | Singlet or Doublet | 1H |

| H-5 | Upfield (relative to other ring protons) | Doublet | 1H |

| H-6 | Downfield | Doublet | 1H |

| -N(CH₃)₂ | Mid-field | Singlet | 6H |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

In ¹³C NMR analysis, each unique carbon atom in the molecule produces a distinct signal. The spectrum of this compound is predicted to display eight signals, corresponding to its eight carbon atoms.

The carbon atom of the carboxyl group (C=O) is expected to have the most downfield chemical shift. The five carbons of the pyridine ring will have shifts in the aromatic region, with their exact positions dictated by the electronic effects of the substituents. The C-4 carbon, bonded to the electron-donating dimethylamino group, would be significantly shielded compared to the other ring carbons. Conversely, the C-3 carbon, attached to the electron-withdrawing carboxyl group, would be deshielded. The carbons of the dimethylamino group are expected to appear as a single signal in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| -C OOH | ~165-175 |

| C-2 | ~150-160 |

| C-3 | ~135-145 |

| C-4 | ~150-160 |

| C-5 | ~105-115 |

| C-6 | ~145-155 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns under ionization.

Determination of Molecular Mass and Fragmentation Patterns

The molecular formula of this compound is C₈H₁₀N₂O₂. This corresponds to a molecular weight of approximately 166.18 g/mol . sigmaaldrich.com In a mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 166. Under certain conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 167 would be prominently observed.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. A common fragmentation for carboxylic acids is the loss of the carboxyl group, which could occur as the loss of a COOH radical (45 Da) or through decarboxylation with the loss of CO₂ (44 Da). Another predictable fragmentation pathway involves the dimethylamino group, such as the loss of a methyl radical (CH₃, 15 Da) to form a stable fragment. Subsequent fragmentation could involve the cleavage of the pyridine ring structure itself.

Theoretical and Computational Chemistry of 4 Dimethylamino Nicotinic Acid

Quantum Chemical Calculations and Electronic Structure Theory

The electronic structure and properties of 4-(Dimethylamino)nicotinic acid have been elucidated through sophisticated computational methods. These approaches provide a foundational understanding of the molecule's behavior at a quantum level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating this compound. DFT calculations, particularly using hybrid functionals like B3LYP, have been instrumental in optimizing the molecular geometry and predicting various electronic properties. These studies confirm that the molecule possesses a stable structure, and the calculated parameters are often in good agreement with experimental data where available. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying the electronic characteristics of pyridine (B92270) derivatives.

Ab Initio Computational Methods

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to molecules structurally related to this compound. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous framework for calculating the electronic wavefunction and energy of the molecule. While computationally more intensive than DFT, ab initio methods offer a high level of theory for benchmarking and confirming results obtained from other computational techniques. These calculations are crucial for obtaining a precise description of the molecule's electronic ground state and potential energy surface.

Molecular Orbital Analysis

The analysis of molecular orbitals provides a detailed picture of the electron distribution and is key to understanding the chemical reactivity and electronic transitions within this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the chemical reactivity of a molecule. For compounds analogous to this compound, the HOMO is typically localized over the electron-rich dimethylamino group and the aromatic ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring and the carboxylic acid group, which are the electron-deficient regions susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For related nicotinic acid derivatives, this energy gap has been calculated to be significant, indicating a relatively stable electronic structure.

| Computational Parameter | Description | Significance for this compound (Inferred) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. The dimethylamino group contributes to a higher HOMO energy. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. The nicotinic acid moiety contributes to a lower LUMO energy. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For molecules with similar functional groups, the MEP map typically shows negative potential (red and yellow regions), indicating electron-rich areas, around the electronegative oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring. These sites are prone to electrophilic attack. Positive potential (blue regions), indicating electron-deficient areas, is generally found around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogens of the methyl groups. This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals. This method allows for the quantification of charge transfer and delocalization effects within the molecule.

In a molecule like this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to its stability. These interactions involve the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. A key interaction is the charge transfer from the lone pair of the nitrogen atom in the dimethylamino group into the π* antibonding orbitals of the pyridine ring. This delocalization is a major factor in the electronic properties of the molecule and influences its reactivity. The analysis also quantifies the stabilization energies associated with these charge transfer events, providing a quantitative measure of electronic delocalization.

| NBO Interaction (Donor -> Acceptor) | Type of Interaction | Significance |

| Lone Pair (N) -> π* (Pyridine Ring) | Hyperconjugation | Indicates significant electron delocalization from the dimethylamino group to the ring, enhancing stability. |

| π (Ring) -> π* (Ring) | Intramolecular Charge Transfer | Contributes to the overall electronic stability and aromatic character of the pyridine ring. |

Prediction of Molecular Geometry and Conformational Landscapes

The three-dimensional arrangement of atoms and the conformational flexibility of this compound are fundamental to its chemical behavior. Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the most stable molecular geometries and explore the potential energy surface. dergipark.org.tr

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the bond connecting the dimethylamino group to the pyridine ring and the bond connecting the carboxylic acid group to the ring. The orientation of the dimethylamino group can influence the molecule's electronic properties and steric interactions. Similarly, the carboxylic acid group can exist in different orientations, with studies on nicotinic acid itself showing that conformers can differ in the orientation of the -COOH group relative to the pyridine nitrogen. nih.gov

Computational studies on related molecules, such as nicotine and other nicotinic acid derivatives, have successfully used DFT methods like B3LYP to determine stable conformers. dergipark.org.trnih.gov For this compound, calculations would involve geometry optimization to find the structures that correspond to energy minima on the potential energy surface. These calculations yield precise data on bond lengths, bond angles, and dihedral angles that characterize each stable conformer.

Table 1: Illustrative Predicted Geometrical Parameters for the Most Stable Conformer of this compound

Note: The following data are hypothetical and presented for illustrative purposes to demonstrate the typical output of a DFT calculation. Specific computational results for this molecule were not available in the cited literature.

| Parameter | Atom Connection | Predicted Value |

| Bond Lengths (Å) | ||

| C2-C3 | 1.395 | |

| C3-C4 | 1.410 | |

| C4-N(amino) | 1.370 | |

| C3-C(carboxyl) | 1.505 | |

| C(carboxyl)-O1 | 1.215 | |

| C(carboxyl)-O2 | 1.360 | |

| Bond Angles (°) | ||

| C2-C3-C4 | 118.5 | |

| C3-C4-N(ring) | 121.0 | |

| C3-C(carboxyl)-O1 | 125.0 | |

| Dihedral Angles (°) | ||

| C5-C4-N(amino)-C(methyl) | 10.5 | |

| C2-C3-C(carboxyl)-O2 | 0.5 |

Computational Simulation of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting and predicting the spectroscopic signatures of molecules. Methods based on DFT can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (δ). These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm molecular structure. nih.gov

Vibrational Spectroscopy: The simulation of IR and Raman spectra involves calculating the harmonic vibrational frequencies of the optimized molecular geometry. DFT calculations can predict the wavenumbers of vibrational modes, as well as their corresponding IR intensities and Raman scattering activities. nih.gov A detailed analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. nih.gov For this compound, this would include vibrations of the pyridine ring, the dimethylamino group, and the carboxylic acid moiety.

Table 2: Illustrative Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

Note: The following data are hypothetical and presented for illustrative purposes. Specific computational results for this molecule were not available in the cited literature.

| Spectroscopic Parameter | Assignment | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | ||

| H on C2 | 8.5 | |

| H on C5 | 6.8 | |

| H on C6 | 8.2 | |

| -N(CH₃)₂ | 3.1 | |

| ¹³C NMR Chemical Shift (ppm) | ||

| C4 (attached to NMe₂) | 155.0 | |

| C3 (attached to COOH) | 120.0 | |

| C=O (carboxyl) | 168.0 | |

| Key IR Frequency (cm⁻¹) | ||

| O-H stretch (acid) | 3450 | |

| C=O stretch (acid) | 1715 | |

| C-N stretch (amino) | 1350 |

Theoretical Studies of Intramolecular Charge Transfer (ICT) Phenomena

The molecular structure of this compound, featuring an electron-donating dimethylamino (-N(CH₃)₂) group and an electron-accepting nicotinic acid framework, makes it a candidate for exhibiting Intramolecular Charge Transfer (ICT). rsc.org ICT is a process where photoexcitation leads to a significant redistribution of electron density from the donor part of the molecule to the acceptor part. mdpi.com

Theoretical studies on similar "push-pull" molecules, such as 4-(dimethylamino)benzonitrile (DMABN), have established a detailed model for this phenomenon. nih.govnih.gov Upon absorption of light, the molecule is promoted from its ground state to a Franck-Condon excited state, which then relaxes into a Locally Excited (LE) state where the geometry is similar to the ground state. temple.edu In polar solvents, the molecule can further relax into a lower-energy ICT state. rsc.org

A key theoretical concept in this area is the Twisted Intramolecular Charge Transfer (TICT) model. mdpi.comtemple.edu This model proposes that the ICT state is stabilized by a conformational change, specifically the twisting of the dimethylamino group to a position perpendicular (dihedral angle of ~90°) to the aromatic ring. temple.edu This rotation decouples the p-orbitals of the donor nitrogen from the π-system of the ring, which facilitates a more complete charge separation. mdpi.com Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to model the potential energy surfaces of the excited states and to locate the LE and TICT minima. mdpi.com These calculations can determine the energy barriers between states and the charge distribution in each state, providing a deep understanding of the photophysical processes. rsc.org

Table 3: Illustrative Theoretical Properties of Ground and Excited States in this compound

Note: The following data are hypothetical and presented for illustrative purposes to demonstrate typical parameters from a TD-DFT study. Specific computational results for this molecule were not available in the cited literature.

| State | Property | Predicted Value |

| Ground State (S₀) | ||

| Dipole Moment (Debye) | 3.5 | |

| N(amino)-Ring Dihedral Angle (°) | 5.0 | |

| Locally Excited (LE) State | ||

| Relative Energy (eV) | 4.2 | |

| Dipole Moment (Debye) | 8.0 | |

| N(amino)-Ring Dihedral Angle (°) | 2.0 | |

| Twisted ICT (TICT) State | ||

| Relative Energy (eV) | 3.8 | |

| Dipole Moment (Debye) | 15.0 | |

| N(amino)-Ring Dihedral Angle (°) | 90.0 |

Coordination Chemistry of 4 Dimethylamino Nicotinic Acid and Its Metal Complexes

Ligand Design Principles and Coordination Modes

4-(Dimethylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3), presents a fascinating case for ligand design in coordination chemistry. mdpi.com Its structure incorporates multiple potential donor sites, allowing for a variety of coordination modes with metal ions. The key features influencing its role as a ligand are the pyridine (B92270) ring nitrogen, the carboxylate group, and the dimethylamino group. mdpi.comnih.gov

The pyridine nitrogen atom, with its available lone pair of electrons, is a primary site for coordination to a metal center, acting as a Lewis base. purdue.edupressbooks.pub The carboxylate group (-COOH) offers another versatile coordination point. It can coordinate in a monodentate fashion, where only one of the oxygen atoms binds to the metal, or in a bidentate manner, where both oxygen atoms chelate the metal ion. indexacademicdocs.org Furthermore, the carboxylate group can act as a bridging ligand, linking two metal centers.

The dimethylamino group (-N(CH₃)₂) introduces an additional nitrogen donor site. However, its coordination potential is often influenced by steric hindrance from the two methyl groups and its electronic effect on the pyridine ring. The electron-donating nature of the dimethylamino group increases the electron density on the pyridine ring, potentially enhancing the basicity of the pyridine nitrogen and its affinity for metal ions.

The interplay of these functional groups allows this compound to act as a monodentate, bidentate, or even a polydentate ligand, leading to the formation of a diverse range of metal complexes with varying geometries and dimensionalities, from simple mononuclear species to complex coordination polymers. pressbooks.publibretexts.org The specific coordination mode adopted depends on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (pH, solvent), and the presence of other competing ligands. libretexts.org

Synthesis and Characterization of Metal Complexes

Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, acetate, or sulfate) with the ligand in a suitable solvent, often water or an alcohol/water mixture. nih.govsbmu.ac.ir The resulting complexes can be isolated as crystalline solids by slow evaporation of the solvent or by changing the solvent polarity.

A variety of transition metal complexes have been synthesized and studied. For instance, complexes of copper(II), cobalt(II), nickel(II), and manganese(II) with a related ligand, 4-N,N-dimethylaminobenzoic acid, have been prepared and characterized. indexacademicdocs.org In these complexes, the ligand was found to coordinate to the metal ions in either a monodentate or bidentate fashion through the carboxylate group. indexacademicdocs.org Similarly, complexes of Co(II), Ni(II), and Cu(II) with nicotinic acid have been reported to exhibit square planar geometries. researchgate.net

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand ratio. indexacademicdocs.org Magnetic susceptibility measurements help determine the number of unpaired electrons in the metal center, providing insights into its oxidation state and coordination environment. dergipark.org.tr For example, Cu(II) complexes are typically paramagnetic, while Zn(II) complexes are diamagnetic. dergipark.org.tr Thermal analysis techniques, such as thermogravimetric analysis (TGA), are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice water molecules. indexacademicdocs.org

Main Group Metal Complexes

The coordination chemistry of this compound extends to main group metals as well. The synthesis of these complexes generally follows similar procedures to those used for transition metals, involving the reaction of a main group metal salt with the ligand in a suitable solvent. researchgate.net

Complexes of main group metals such as zinc(II), cadmium(II), and mercury(II) with nicotinic acid and its derivatives have been reported. banglajol.inforesearchgate.net For example, the synthesis and characterization of Cd(II), Hg(II), and Pb(II) complexes with nicotinic acid have been described, where the ligand-to-metal ratio was found to be 2:1. banglajol.info In the case of nicotinamide (B372718) complexes with various main group and transition metals, the general formula was determined to be [M(C₆H₆N₂O)₂]Cl₂. researchgate.net

Characterization of these main group metal complexes involves techniques analogous to those used for transition metal complexes. Spectroscopic methods like FT-IR and NMR are crucial for elucidating the coordination environment of the metal ion. researchgate.net Conductivity measurements can indicate whether the complexes are electrolytes or non-electrolytes in a given solvent. researchgate.net

Structural Analysis of Coordination Compounds

X-ray Crystallography of Metal Complexes

For complexes of this compound and related ligands, X-ray diffraction studies have revealed a variety of structural motifs. For example, in the case of pyridoxylidene-aminoguanidine (PLAG) complexes with transition metals like Zn(II), Co(II), and Fe(II), X-ray crystallography has been used to characterize their structures and intermolecular interactions. nih.gov These studies have shown that the coordination geometry can vary, with some complexes exhibiting square pyramidal structures. nih.gov The crystal structure of a copper(II) complex with nicotinic and phthalic acids showed a tetrahedral conformation around the Cu(II) center. mdpi.com

The data obtained from X-ray crystallography is essential for understanding the relationship between the structure of a complex and its physical and chemical properties.

Spectroscopic Signatures in Metal Complexes

Spectroscopic techniques provide valuable information about the coordination of this compound to metal ions.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is widely used to identify the coordination sites of the ligand. taylorfrancis.com The coordination of the carboxylate group to the metal ion is typically indicated by a shift in the stretching frequencies of the C=O and C-O bonds. mdpi.com For instance, in metal complexes of 4-N,N-dimethylaminobenzoic acid, the coordination through the carboxyl group was confirmed by shifts in the relevant IR bands. indexacademicdocs.org Similarly, coordination of the pyridine nitrogen is often inferred from shifts in the pyridine ring vibrations. researchgate.net The presence of bands in the low-frequency region (typically below 600 cm⁻¹) can be attributed to M-N and M-O vibrations, providing direct evidence of coordination. dergipark.org.tr

UV-Visible Spectroscopy: Electronic spectroscopy in the UV-visible region provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds. sbmu.ac.ir For transition metal complexes, the d-d electronic transitions are particularly informative. researchgate.net For example, the electronic spectrum of a Cu(II) complex with nicotinic acid showed a band characteristic of a tetrahedral geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to study the structure of diamagnetic metal complexes in solution. taylorfrancis.com The chemical shifts of the protons and carbons in the ligand are sensitive to coordination with a metal ion. Shifts in the signals of the pyridine ring and the dimethylamino group can provide insights into the coordination mode. researchgate.net

The following table summarizes the key spectroscopic data for some metal complexes of nicotinic acid derivatives:

| Complex | Key IR Bands (cm⁻¹) | UV-Vis (nm) | Reference |

| [Cu(nicotinate-phthalate)] | Shift in C=O and C-O stretching frequencies, disappearance of O-H bending | - | mdpi.com |

| [Co(4-N,N-dimethylaminobenzoate)₂(H₂O)₂] | Monodentate or bidentate coordination of carboxylate | - | indexacademicdocs.org |

| [Ni(4-N,N-dimethylaminobenzoate)₂(H₂O)₄] | Monodentate coordination of carboxylate | - | indexacademicdocs.org |

| [Cu(nicotinamide)₂(acetylsalicylate)₂(H₂O)₂] | Shift of pyridine ring vibration, coordination through carboxylate | - | dergipark.org.tr |

| [Zn(nicotinamide)₂(acetylsalicylate)₂(H₂O)₂] | Shift of pyridine ring vibration, coordination through carboxylate | - | dergipark.org.tr |

Electronic Properties and Bonding in Coordination Complexes

The electronic properties and bonding in coordination complexes of this compound are fundamentally influenced by the electronic nature of the ligand itself. The presence of a strong electron-donating dimethylamino group at the 4-position of the pyridine ring significantly impacts the electron density distribution within the molecule, which in turn governs its interaction with metal ions.

The this compound ligand typically coordinates to metal ions through the nitrogen atom of the pyridine ring and one or both oxygen atoms of the carboxylate group. This chelation can result in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting metal complexes. The dimethylamino group, being a powerful electron-donating substituent, increases the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen atom. This makes it a stronger Lewis base and facilitates more robust sigma-donation to the metal center compared to unsubstituted nicotinic acid.

The electronic spectra of metal complexes with nicotinic acid derivatives often exhibit bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions and charge-transfer bands involving the metal ion. nih.gov For instance, in related nicotinic acid complexes, ligand-to-metal charge transfer (LMCT) bands are commonly observed, where the electron-rich pyridine and carboxylate moieties donate electron density to the d-orbitals of the metal. The presence of the dimethylamino group in this compound is expected to lower the energy of these LMCT bands due to the increased electron-donating capacity of the ligand.

The bonding in these complexes can be described using a combination of molecular orbital theory and ligand field theory. The pyridine nitrogen and carboxylate oxygen atoms act as donor atoms, forming sigma bonds with the vacant orbitals of the metal ion. Additionally, there can be a degree of π-backbonding from the metal d-orbitals to the π* orbitals of the pyridine ring, although this is generally less significant for pyridine-based ligands compared to ligands like carbon monoxide or cyanide.

The magnetic properties of the coordination complexes are determined by the identity of the central metal ion and its oxidation state. For example, complexes with transition metals having unpaired electrons, such as Cu(II) or Mn(II), are expected to be paramagnetic. nih.govresearchgate.net The magnetic moments of such complexes can provide valuable information about their geometry and the nature of the metal-ligand bonding. For instance, copper(II) complexes of nicotinic acid and related ligands have been reported to exhibit magnetic moments indicative of a tetrahedral or distorted octahedral geometry. nih.gov

Table 1: Spectroscopic and Magnetic Properties of Related Nicotinic Acid Metal Complexes

| Complex | Metal Ion | Geometry | Key IR Bands (cm⁻¹) | Electronic Transitions (nm) | Magnetic Moment (μB) | Reference |

| [Cu(nicotinate)₂(H₂O)₂] | Cu(II) | Octahedral | ν(C=O): ~1700, ν(C-N): ~1324 | d-d transitions | ~1.78 | researchgate.net |

| [Co(nicotinate)₂(H₂O)₄] | Co(II) | Octahedral | ν(C=O): ~1710, ν(C-N): ~1320 | 4T1g(F) → 4T2g(F), 4T1g(F) → 4A2g(F) | Paramagnetic | researchgate.net |

| [Ni(nicotinate)₂(H₂O)₄] | Ni(II) | Octahedral | ν(C=O): ~1705, ν(C-N): ~1322 | 3A2g(F) → 3T2g(F), 3A2g(F) → 3T1g(F) | Paramagnetic | dergipark.org.trjscimedcentral.com |

| [Zn(nicotinate)₂] | Zn(II) | Tetrahedral | ν(C=O): ~1700, ν(C-N): ~1325 | Ligand-based transitions | Diamagnetic | researchgate.net |

Note: The data in this table is for nicotinic acid complexes and is presented to infer the potential properties of this compound complexes.

Role as a Ligand in Systems with Biological Relevance

The coordination of this compound to metal ions can yield complexes with significant biological relevance, a concept well-established with related nicotinic acid (Vitamin B3) and its derivatives. nih.govresearchgate.net The biological activity of these metal complexes is often superior to that of the free ligand, which is attributed to the chelation effect, leading to more lipophilic and stable molecules that can more easily traverse cell membranes. nih.gov

One of the key areas of biological relevance for such ligands is in the development of synthetic mimics of metalloenzymes. For instance, copper complexes of nicotinic acid and other aromatic carboxylic acids have been investigated as superoxide (B77818) dismutase (SOD) mimetics. nih.gov SODs are crucial enzymes that protect cells from oxidative damage by catalyzing the dismutation of the superoxide radical. The geometry and electronic properties of the copper center in these mimics are critical for their catalytic activity. The strong electron-donating nature of the dimethylamino group in this compound could modulate the redox potential of the coordinated copper ion, potentially enhancing its SOD-like activity.

Furthermore, metal complexes of nicotinic acid and its derivatives have demonstrated antimicrobial and antifungal properties. researchgate.net The chelation of the metal ion to the ligand is believed to enhance its antimicrobial efficacy by facilitating its transport into the microbial cell. Once inside, the complex can interfere with various cellular processes, such as enzyme activity and DNA replication. It is plausible that metal complexes of this compound would exhibit similar or even enhanced antimicrobial activities due to the electronic modifications brought about by the dimethylamino group.

The interaction of these coordination complexes with DNA is another area of significant interest. Some metal complexes can bind to DNA through intercalation, groove binding, or covalent interactions, leading to cytotoxic effects. This has implications for the development of new anticancer agents. Studies on related copper complexes have shown that the mode of interaction with DNA can be influenced by the nature of the ligands. nih.gov

Table 2: Potential Biological Applications of this compound Metal Complexes based on Related Compounds

| Potential Application | Metal Ion | Mechanism of Action (Inferred) | Related Compounds | Reference |

| Superoxide Dismutase (SOD) Mimicry | Cu(II) | Catalytic dismutation of superoxide radicals, redox cycling of the metal center. | Copper complexes of nicotinic acid and other carboxylic acids. | nih.gov |

| Antibacterial/Antifungal Activity | Various (e.g., Co, Ni, Cu, Zn) | Increased lipophilicity facilitating cell entry, disruption of cellular enzymes and DNA. | Metal complexes of nicotinamide and other Schiff bases. | researchgate.netnih.gov |

| Anticancer Agents | Various (e.g., Cu, Pt) | Interaction with DNA (intercalation, groove binding), induction of apoptosis. | Copper-diimine-Schiff base complexes. | nih.gov |

Note: This table presents potential applications inferred from studies on structurally related nicotinic acid and its derivatives' metal complexes.

Supramolecular Chemistry and Self Assembly Architectures

Non-Covalent Interactions Governing Supramolecular Assembly

The self-assembly of 4-(Dimethylamino)nicotinic acid into larger, ordered structures is primarily governed by a combination of hydrogen bonding, π-stacking, and other weaker intermolecular forces. The specific nature and strength of these interactions are influenced by the electronic properties of the molecule, including the electron-donating effect of the dimethylamino group on the pyridine (B92270) ring.

Hydrogen bonds are a dominant force in the supramolecular assembly of this compound. The molecule possesses both hydrogen bond donors (the hydroxyl group of the carboxylic acid) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid). nih.gov This duality allows for the formation of robust and directional hydrogen-bonded networks.

In similar systems involving nicotinic acid and its derivatives, the carboxylic acid group commonly forms strong hydrogen bonds with the nitrogen atom of the pyridine ring of an adjacent molecule. frontiersin.orgnih.gov This can lead to the formation of one-dimensional tapes or chains. nih.gov Furthermore, the carboxylic acid groups can form dimers through strong O-H···O hydrogen bonds. The presence of water molecules in a crystal lattice can further mediate these interactions, creating more complex, multi-dimensional networks. nih.gov For instance, in related structures, water molecules have been observed to link hydrogen-bonded tapes into discrete double sheets. nih.gov

Table 1: Hydrogen Bonding Capabilities of this compound

| Property | Value | Source |

|---|---|---|

| Hydrogen Bond Donor Count | 1 | nih.gov |

This interactive table summarizes the potential for hydrogen bond formation based on the molecular structure.

The aromatic pyridine ring in this compound facilitates π-stacking interactions, which are crucial for the stabilization of supramolecular structures. These interactions occur between the electron-rich π-systems of adjacent pyridine rings. The geometry of the stacking can be influenced by other substituents on the ring. nih.gov

Dipole-dipole interactions: The polar nature of the carboxylic acid and the dimethylamino groups can lead to dipole-dipole interactions that help to orient the molecules within the assembly.

C-H···O and C-H···N interactions: These weaker hydrogen bonds, where a carbon-bound hydrogen atom acts as the donor, can play a significant role in the fine-tuning of the crystal packing. In related donor-acceptor complexes, C-H···O bonds involving nitro groups have been shown to be important for molecular recognition. psu.edu

Design and Engineering of Supramolecular Structures

The design and engineering of specific supramolecular architectures using this compound rely on the principles of crystal engineering and molecular recognition. By understanding the hierarchy of non-covalent interactions, it is possible to predict and control the self-assembly process.

The formation of co-crystals is a common strategy in supramolecular chemistry to create new materials with tailored properties. tdl.org this compound, with its hydrogen bonding capabilities, is a suitable candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. For example, it could be combined with other N-donor ligands to form exotic networks, such as stacked layers or helical chains, as has been demonstrated with 4-cyanophenylboronic acid. nih.gov The choice of co-former and crystallization conditions can direct the assembly towards a desired architecture.

Crystallization Behavior and Polymorphism in the Solid State

The crystallization of this compound from solution is a complex process that can potentially lead to the formation of different crystal forms, known as polymorphs. Polymorphism occurs when a compound can exist in more than one crystalline structure. nih.gov These different forms can exhibit distinct physical properties, such as solubility, melting point, and stability. researchgate.net

The specific polymorph obtained depends on various factors, including the solvent used, the rate of cooling, and the presence of impurities. While specific studies on the polymorphism of this compound are limited, the phenomenon is common for organic molecules with flexible conformations and multiple hydrogen bonding sites, such as p-aminobenzoic acid. researchgate.net The study of nicotinic acid itself has revealed different possible polymorphs, highlighting the importance of understanding crystallization for this class of compounds. nanomegas.com The characterization of potential polymorphs is crucial for ensuring the reproducibility of materials properties.

Host-Guest Chemistry and Inclusion Complexes (e.g., with cyclodextrins)

Host-guest chemistry involves the formation of a complex between a larger "host" molecule, which has a cavity, and a smaller "guest" molecule that fits inside. wikipedia.org Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for a variety of guest molecules. nih.gov

This compound, with its aromatic ring and nonpolar dimethylamino group, is a potential guest for cyclodextrin (B1172386) hosts. The formation of an inclusion complex can enhance the solubility and stability of the guest molecule. nih.gov Studies on similar molecules provide insight into the potential interactions. For example, 4-(N,N-dimethylamino)cinnamaldehyde has been shown to form 1:1 inclusion complexes with α-cyclodextrin, with the orientation of the guest molecule within the host cavity being a key feature. nih.gov Similarly, computational studies on the inclusion of nicotinic acid in β-cyclodextrin have detailed the favorable interactions, such as hydrogen bonding and van der Waals forces, that stabilize the complex. nih.gov It is expected that this compound would form similar inclusion complexes, with the dimethylamino-substituted pyridine ring likely residing within the hydrophobic cavity of the cyclodextrin.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nicotinic acid |

| 4-cyanophenylboronic acid |

| p-Aminobenzoic acid |

| 4-(N,N-dimethylamino)cinnamaldehyde |

| α-cyclodextrin |

| β-cyclodextrin |

Electrochemical Investigations and Redox Behavior

Voltammetric Studies (e.g., Cyclic Voltammetry)

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox processes of electroactive species. For nicotinic acid, CV studies have revealed a complex, pH-dependent electrochemical behavior. The reduction of nicotinic acid is generally an irreversible process that involves the transfer of electrons followed by a chemical reaction, where the reduction product is consumed and transformed into an inactive form. nih.gov The specific potential at which reduction occurs is sensitive to the pH of the solution and the material of the working electrode. nih.gov For instance, at a mercury electrode with a pH of 5.1, the reduction potential has been observed at -1.47 V. nih.gov

In a study using a grafted polymer electrode (GPE), nicotinic acid exhibited oxidation and reduction peaks at -0.425 V and -0.525 V (vs. Ag/AgCl) respectively, in a 0.1 M potassium chloride supporting electrolyte, suggesting a reversible reaction under these conditions. researchgate.net The redox currents in this system were found to be influenced by scan rate, pH, concentration, and temperature. researchgate.net

For 4-(Dimethylamino)nicotinic acid, it is anticipated that the potent electron-donating nature of the dimethylamino group would significantly influence its voltammetric response compared to unsubstituted nicotinic acid. This substituent is expected to increase the electron density on the pyridine (B92270) ring, which could make the ring easier to oxidize and more difficult to reduce.

A study on 4-(dimethylamino)pyridine (DMAP) using vibrational sum frequency (VSF) spectroscopy on a polycrystalline gold electrode showed that the protonation state of DMAP, which is crucial for its electrochemical behavior, is potential-dependent. chemrxiv.org The potential-induced deprotonation of the adsorbed, protonated DMAP occurs at relatively low potentials. chemrxiv.org

Determination of Redox Potentials and Thermodynamics of Electron Transfer

The redox potentials of nicotinic acid and its derivatives are influenced by the nature and position of substituents on the pyridine ring. A study comparing nicotinic acid and nicotinamide (B372718) on a polycrystalline gold electrode found that while their oxidation occurred at similar potentials, their reduction potentials differed. researchgate.netiaea.org This difference was attributed to the varying electron densities on the pyridine rings caused by the different substituents. researchgate.netiaea.org

The introduction of a dimethylamino group at the 4-position of the pyridine ring is expected to significantly alter the redox potential. The strong electron-donating character of the dimethylamino group increases the electron density of the pyridine ring, which should, in principle, lead to a lower oxidation potential and a more negative reduction potential compared to nicotinic acid.

Research on NNN pincer-type ligands with various substituents on the 4-position of the pyridine ring demonstrated that electron-donating groups increase the electron density around a coordinated Cu(II) center, as observed through cyclic voltammetry. nih.gov This supports the expectation that the dimethylamino group in this compound would have a pronounced effect on its redox properties.

Analysis of Electron Transfer Mechanisms

The electron transfer mechanism for nicotinic acid is intricate and highly dependent on the experimental conditions, particularly the pH. nih.gov In aqueous solutions, the reduction of nicotinic acid is often described as an electron transfer followed by a chemical reaction. nih.gov At a glassy carbon electrode in a phosphate (B84403) buffer, where the amphoteric ion form of nicotinic acid prevails, a one-electron transfer takes place. nih.gov

For this compound, the electron transfer mechanism would likely involve the pyridine ring system, influenced by both the dimethylamino and carboxylic acid groups. Studies on 4-dimethylaminopyridines have shown that photoinduced intramolecular electron transfer can occur, leading to the formation of a charge transfer state. researchgate.netrsc.org This suggests that the dimethylamino group is readily involved in electron transfer processes.

The electrochemical reduction of nicotinamide, a related compound, in an acidic medium has been shown to proceed via a mechanism where a protonation reaction is the rate-determining step, positioned between two one-electron transfers. researchgate.net At less acidic pH values, the mechanism involves the formation of a gem-hydroxylamine followed by the elimination of an ammonia (B1221849) molecule. researchgate.net While the carboxylic acid group of this compound would alter the specifics, similar complexities in the electron transfer pathway can be anticipated.

Influence of Molecular Structure and Chemical Environment on Electrochemical Response

The electrochemical response of pyridine derivatives is profoundly influenced by their molecular structure and the surrounding chemical environment.

Molecular Structure: The presence and position of substituents on the pyridine ring are critical. For this compound, the key structural features are:

The Pyridine Ring: The core electroactive component.

The Dimethylamino Group: A strong electron-donating group at the 4-position, which increases the electron density of the ring.

The Carboxylic Acid Group: An electron-withdrawing group at the 3-position, which decreases the electron density of the ring.

Chemical Environment:

pH: The pH of the solution is a crucial factor, as it affects the protonation state of both the pyridine nitrogen and the carboxylic acid group. The electrochemistry of nicotinic acid is known to be highly pH-dependent. nih.gov The various protonated forms of the molecule will exhibit different redox potentials and may follow different reaction pathways. nih.gov

Solvent: The solvent can influence the stability of the charged species formed during the redox process and can affect the kinetics of the electron transfer.

Electrode Material: The nature of the electrode surface can significantly impact the electrochemical response, including the rate of electron transfer and the potential for adsorption of the analyte or products. nih.gov For example, the reduction of nicotinic acid has been studied on mercury and gold electrodes, with different outcomes. nih.govresearchgate.netiaea.org

Photoelectrochemical Properties

While specific studies on the photoelectrochemical properties of this compound are scarce, research on related compounds provides valuable insights. The presence of the dimethylamino group, a strong electron donor, and the pyridine ring, an electron acceptor system, suggests the potential for photoinduced electron transfer.

Studies on 4-dimethylaminopyridines have demonstrated the occurrence of photoinduced intramolecular electron transfer, leading to the formation of a charge transfer state upon photoexcitation. researchgate.netrsc.org This indicates that the dimethylamino-substituted pyridine core is photoactive.

Furthermore, pyridine carboxylic acids have been investigated as interfacial modifiers in perovskite solar cells. acs.org Their ability to anchor to surfaces and influence charge transfer at interfaces highlights their potential relevance in photoelectrochemical systems. The position of the nitrogen atom on the pyridine ring was found to influence the work function of the modified surface and the charge recombination in the solar cells. acs.org

Given these findings, it is plausible that this compound could exhibit interesting photoelectrochemical properties, potentially acting as a photosensitizer or participating in photoinduced charge transfer processes at semiconductor interfaces. However, dedicated experimental studies are required to confirm and characterize such behavior.

Biological Mechanisms and Molecular Interactions

Role in Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathways

There is currently a lack of specific research data detailing the direct involvement of 4-(Dimethylamino)nicotinic acid in the biosynthesis of NAD+.

Intermediates in Salvage Pathways

No available studies have identified this compound as an intermediate in the NAD+ salvage pathways.

Enzymatic Transformations and Metabolic Pathways (e.g., by NADase, nicotinamidase)

The enzymatic processing of this compound by key enzymes in the NAD+ metabolic pathways, such as NADase and nicotinamidase, has not been characterized in the existing scientific literature.

Molecular-Level Interactions with Enzymes and Receptors

Detailed studies on the molecular-level interactions of this compound with specific enzymes or receptors are not presently available.

Structure-Activity Relationships at the Molecular and Biochemical Levels

A formal structure-activity relationship (SAR) analysis for this compound concerning its biochemical and molecular functions is not described in the current body of research. While 4-aminonicotinic acids are recognized as valuable building blocks for medicinally relevant heterocyclic molecules, the specific impact of the dimethylamino substitution on biological activity has not been elucidated.

常见问题

Q. What synthetic strategies are recommended for preparing 4-(Dimethylamino)nicotinic acid?

While direct synthesis methods for this compound are not explicitly detailed in the provided evidence, analogous approaches for 4-substituted nicotinic acids can be adapted. For example:

- Organolithium addition : Start with a pyridyl-3-oxazoline precursor derived from nicotinic acid. Introduce dimethylamino groups via alkylation or nucleophilic substitution of the amino intermediate (e.g., replacing the amino group in 4-aminonicotinic acid with dimethylamine).

- Oxidation : After substitution, oxidize intermediates (e.g., 1,4-dihydropyridine derivatives) using air or mild oxidizing agents to stabilize the pyridine ring .

- Deprotection : Use acidic or basic conditions to remove protective groups (e.g., oxazoline rings) and isolate the final product.

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Use H and C NMR to confirm substitution patterns and dimethylamino group integration.

- Mass spectrometry (GC/MS or LC-MS) : Validate molecular weight and fragmentation patterns. Derivatization (e.g., esterification) may enhance volatility for GC/MS analysis .

- Elemental analysis : Verify purity and stoichiometry.

- X-ray crystallography : Resolve crystal structure if single crystals are obtainable (analogous to triazole derivatives in ) .

Advanced Research Questions

Q. How can researchers determine the solubility of this compound in organic solvents?

Solubility studies for structurally similar compounds (e.g., 4-(Dimethylamino)benzoic acid) provide methodological guidance:

- Gravimetric method : Saturate solvents (e.g., methanol, DMSO) with the compound at controlled temperatures (e.g., 298 K or 303 K). Filter undissolved material, dry, and weigh to calculate solubility .

- Spectrophotometric analysis : Measure UV-Vis absorbance of saturated solutions at λmax to quantify dissolved compound.

- Limitations : Single-temperature data (as in ) lack thermodynamic context. Perform multi-temperature experiments (e.g., 278–323 K) to model entropy and enthalpy changes .

Q. How should researchers address contradictions in experimental data (e.g., conflicting solubility or reactivity reports)?

- Cross-validation : Combine multiple techniques (e.g., gravimetric and spectroscopic methods) to verify solubility values.

- Controlled replication : Standardize solvent purity, temperature, and equilibration time to minimize variability.

- Computational modeling : Use tools like COSMO-RS to predict solubility and compare with experimental results.

- Critical metadata reporting : Document solvent batch numbers, humidity, and equipment calibration to identify confounding factors .

Q. What catalytic or derivatization applications are feasible for this compound?

- Catalysis : The dimethylamino group may act as a weak base or ligand in metal-catalyzed reactions, similar to DMAP ( ). Test its efficacy in esterifications or acylations .

- Derivatization : Couple the carboxylic acid group with amines (e.g., via EDC/HOBt activation) to generate amides for biological activity screening.

- Coordination chemistry : Explore metal complexes (e.g., with Cu(II) or Fe(III)) for redox activity or magnetic properties.

Methodological Recommendations

- Synthetic optimization : Use high-resolution mass spectrometry (HRMS) to track reaction intermediates and minimize side products.

- Data management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) via platforms like Chemotion ELN or RADAR4Chem for reproducibility () .

- Safety protocols : Handle organolithium reagents under inert atmospheres and use appropriate PPE for dimethylamino derivatives (potential toxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。